![molecular formula C18H24O2 B12599813 5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene CAS No. 871978-79-9](/img/structure/B12599813.png)
5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C18H24O2 It is known for its unique structure, which includes a methoxyphenoxy group attached to an octahydro-1H-4,7-methanoindene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyphenol with a suitable alkylating agent to form the 4-methoxyphenoxy group. This intermediate is then reacted with an octahydro-1H-4,7-methanoindene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The methoxyphenoxy group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenoxy group but lacks the octahydro-1H-4,7-methanoindene core.
Octahydro-1H-4,7-methanoindene: Contains the core structure but lacks the methoxyphenoxy group.
Uniqueness
5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .
Propriétés
Numéro CAS |
871978-79-9 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
8-[(4-methoxyphenoxy)methyl]tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C18H24O2/c1-19-14-5-7-15(8-6-14)20-11-13-9-12-10-18(13)17-4-2-3-16(12)17/h5-8,12-13,16-18H,2-4,9-11H2,1H3 |
Clé InChI |
VAGHQKRLIKIQAF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC2CC3CC2C4C3CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


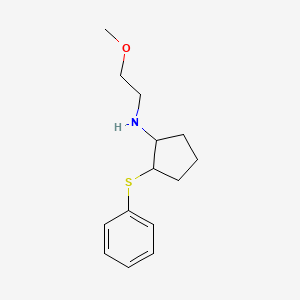
![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)

![4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12599740.png)
![Azuleno[2,1-b]thiophene, 9-bromo-](/img/structure/B12599746.png)
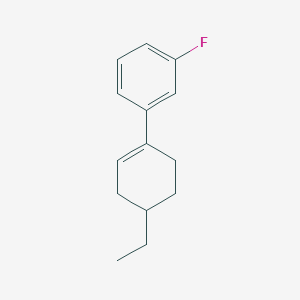
![1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium](/img/structure/B12599759.png)
![3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12599766.png)
![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
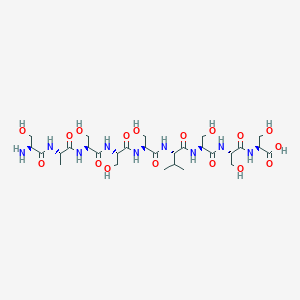
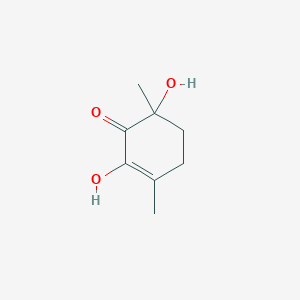
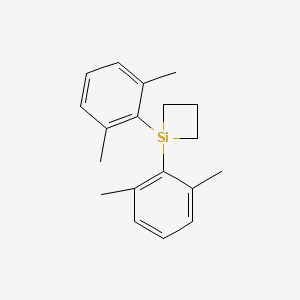

![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
